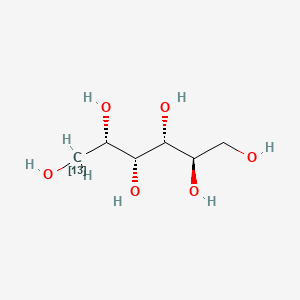

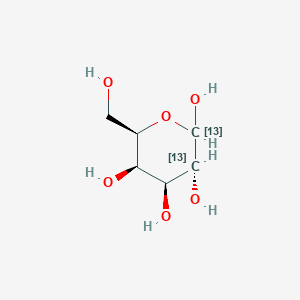

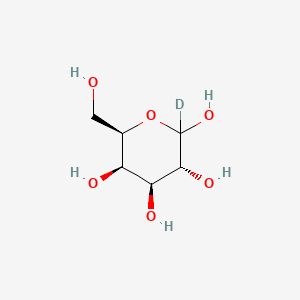

![molecular formula C6H12O6 B583772 D-[4,5-2H2]Glucose CAS No. 478529-48-5](/img/structure/B583772.png)

D-[4,5-2H2]Glucose

概要

説明

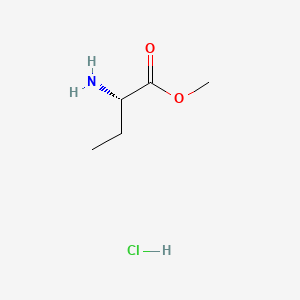

D-[4,5-2H2]Glucose: is a deuterium-labeled form of glucose, where the hydrogen atoms at positions 4 and 5 are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The molecular formula of this compound is C6H10D2O6.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5-2H2]Glucose typically involves the selective deuteration of glucose. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a catalyst like platinum or palladium on carbon. The reaction conditions often include elevated temperatures and pressures to achieve efficient deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure consistent and high-yield production. The final product is then purified through crystallization or chromatography techniques to obtain the desired isotopic purity.

化学反応の分析

Types of Reactions: D-[4,5-2H2]Glucose undergoes similar chemical reactions as regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, providing unique insights into the reaction pathways.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions to form gluconic acid.

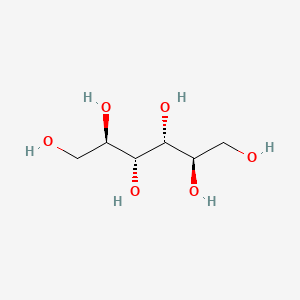

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce deuterated sorbitol.

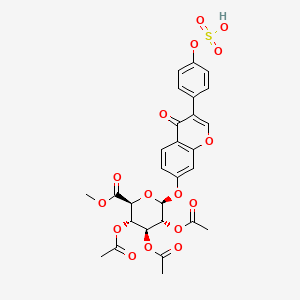

Substitution: Substitution reactions may involve reagents like acetic anhydride (C4H6O3) in the presence of a catalyst to form acetylated derivatives.

Major Products: The major products formed from these reactions include deuterated gluconic acid, deuterated sorbitol, and various acetylated glucose derivatives.

科学的研究の応用

Chemistry: D-[4,5-2H2]Glucose is used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways. Its isotopic labeling helps in tracking the movement of glucose molecules in complex reactions.

Biology: In biological research, this compound is employed in metabolic studies to investigate glucose metabolism and energy production pathways. It is particularly useful in studying the glycolysis and gluconeogenesis processes.

Medicine: In medical research, this compound is used in positron emission tomography (PET) imaging to study glucose uptake and utilization in tissues. This application is crucial in cancer research, where altered glucose metabolism is a hallmark of cancer cells.

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for pharmaceuticals and other specialized applications. Its isotopic labeling provides valuable information in drug development and quality control.

作用機序

D-[4,5-2H2]Glucose exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atoms at positions 4 and 5 do not significantly alter the overall metabolic processes but provide a means to trace and study these pathways. The primary molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other glucose metabolism-related pathways.

類似化合物との比較

D-Glucose: The non-deuterated form of glucose, widely used in various biological and chemical studies.

D-[1-2H]Glucose: A deuterium-labeled glucose with deuterium at position 1, used for specific metabolic studies.

D-[6,6-2H2]Glucose: Another deuterium-labeled glucose with deuterium at position 6, used in different tracer experiments.

Uniqueness: D-[4,5-2H2]Glucose is unique due to its specific deuterium labeling at positions 4 and 5, which allows for detailed studies of glucose metabolism and reaction mechanisms. This specificity provides distinct advantages in tracing and analyzing metabolic pathways compared to other deuterium-labeled glucose compounds.

特性

IUPAC Name |

(3R,4S,5S,6R)-5,6-dideuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XMOTWBSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@]([C@@H]([C@H](C(O1)O)O)O)([2H])O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)